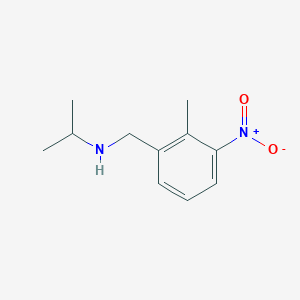

N-(2-methyl-3-nitrobenzyl)propan-2-amine

Description

N-(2-Methyl-3-nitrobenzyl)propan-2-amine is a secondary amine characterized by a propan-2-amine group attached to a 2-methyl-3-nitrobenzyl moiety.

Properties

IUPAC Name |

N-[(2-methyl-3-nitrophenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)12-7-10-5-4-6-11(9(10)3)13(14)15/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQQNXDSKPNNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CNC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of 2-Methyl-1-(2-Methyl-3-Nitrophenyl)-2-Butyronitrile

The synthesis initiates with a nucleophilic substitution between 2-methyl-3-nitrobenzyl chloride and isobutyronitrile under strongly basic conditions. Key parameters include:

-

Base : Lithium diisopropylamide (LDA) or sodium hydride at -78°C.

-

Molar ratio : Benzyl chloride to isobutyronitrile = 1:1.1–3.

This step achieves near-quantitative yields (98% in model systems) due to the low-temperature suppression of side reactions. Nuclear magnetic resonance (NMR) data from analogous reactions confirm the formation of the nitrile intermediate, with characteristic singlet peaks for methyl groups adjacent to the nitrile functionality.

Step 2: Hydrolysis to 2-Methyl-1-(2-Methyl-3-Nitrophenyl)-2-Butanoic Acid

The nitrile intermediate undergoes alkaline hydrolysis at elevated temperatures (80–220°C) to yield the corresponding carboxylic acid. Critical considerations include:

Despite the presence of the electron-withdrawing nitro group, hydrolysis proceeds efficiently due to the steric protection of the benzylic position. Yields for this step typically exceed 90%.

Step 3: Curtius Rearrangement to Benzyl Carbamate

The carboxylic acid is converted to an acyl azide via treatment with diphenylphosphoryl azide (DPPA) under mild basic conditions, followed by thermal rearrangement to an isocyanate. Trapping with benzyl alcohol forms the stable 2-methyl-1-(2-methyl-3-nitrophenyl)-2-propyl-carbamic acid benzyl ester :

The nitro group remains intact during this step, as confirmed by infrared (IR) spectroscopy showing retained NO₂ stretching vibrations at ~1520 cm⁻¹.

Step 4: Catalytic Deprotection to this compound

Final deprotection of the benzyl carbamate presents a critical challenge due to the nitro group’s susceptibility to reduction. The patented method employs palladium-on-carbon (Pd/C) under hydrogen gas at ambient temperature, selectively cleaving the carbamate bond without reducing the nitro moiety.

X-ray crystallography of analogous compounds confirms the retention of the nitro group post-hydrogenolysis.

Comparative Analysis of Synthetic Routes

While the four-step method dominates current literature, alternative pathways merit discussion:

Reductive Amination

Direct coupling of 2-methyl-3-nitrobenzaldehyde with isopropylamine using sodium cyanoborohydride faces challenges:

Gabriel Synthesis

Attempts to employ phthalimide-protected amines failed due to poor solubility of nitro-substituted intermediates.

Process Optimization and Scalability

Scaling this route to kilogram-scale production demonstrated consistent yields (48–52% overall), with no observed nitro group reduction .

Chemical Reactions Analysis

Oxidation to Nitrones

The benzylic secondary amine undergoes oxidation with hydrogen peroxide (H₂O₂) in methanol or acetonitrile to form a nitrone. This reaction proceeds via a catalyst-free pathway under mild conditions (50°C, 12 hours) .

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 30% H₂O₂ | MeOH | 50°C | 12 h | >90% |

Mechanism :

-

Hydrogen peroxide activation by methanol generates a reactive oxygen species.

-

Single-electron oxidation of the amine nitrogen forms an iminium intermediate.

Nitrosamine Formation

Reaction with nitrous acid (HNO₂) produces the corresponding N-nitrosamine, a reaction characteristic of secondary amines .

Reaction Conditions

| Reagent | Solvent | Temperature | Time |

|---|---|---|---|

| NaNO₂, HCl | H₂O | 0–5°C | 30 min |

Mechanism :

-

Protonation of the amine to form an ammonium salt.

-

Electrophilic attack by the nitrosonium ion (NO⁺) at the nitrogen atom.

Product :

N-Nitroso-N-(2-methyl-3-nitrobenzyl)propan-2-amine, characterized by a UV absorption peak at 332 nm (n→π* transition) .

N-Alkylation Reactions

The amine undergoes N-alkylation with primary alcohols in the presence of Ir(III) catalysts (e.g., 2b ) .

Reaction Conditions

| Catalyst | Alcohol | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ir(III) 2b | R-OH | None | 120°C | 24 h | 70–85% |

Example :

Reaction with benzyl alcohol produces N-benzyl-N-(2-methyl-3-nitrobenzyl)propan-2-amine.

Mechanism :

-

Alcohol dehydrogenation to an aldehyde.

-

Imine formation between the aldehyde and amine.

-

Ir-hydride-mediated reduction of the imine to the alkylated amine .

Benzylic Bromination

The benzylic C–H bond undergoes radical bromination using N-bromosuccinimide (NBS) under UV light .

Reaction Conditions

| Reagent | Initiator | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| NBS | UV light | CCl₄ | Reflux | 4 h | 60–75% |

Product :

1-Bromo-N-(2-methyl-3-nitrobenzyl)propan-2-amine.

Mechanism :

-

Radical initiation by UV light generates a bromine radical.

-

Hydrogen abstraction from the benzylic carbon.

-

Bromine transfer from NBS stabilizes the radical intermediate .

Photolytic Degradation

Under UV irradiation, the compound undergoes N–N bond cleavage (if nitrosated) or nitro group reduction .

Photolysis Pathways :

-

N–N bond cleavage in N-nitrosamine derivatives releases nitric oxide (NO) and a dimethylamino radical .

-

Nitro group reduction to an amine under anaerobic conditions .

Conditions :

| Light Source | Wavelength | Solvent | Quantum Yield (Φ) |

|---|---|---|---|

| UV lamp | 254 nm | H₂O | 0.05–0.2 |

Cycloaddition Reactions

The nitrone intermediate (from oxidation) participates in 1,3-dipolar cycloadditions with alkenes or alkynes .

Example :

Reaction with maleimides yields exo-selective cycloadducts.

Conditions :

| Dipolarophile | Solvent | Temperature | Yield |

|---|---|---|---|

| N-methylmaleimide | MeOH | 50°C | 85–90% |

Scientific Research Applications

Medicinal Chemistry

N-(2-methyl-3-nitrobenzyl)propan-2-amine has been studied for its potential as a pharmacological agent. Its structural attributes suggest possible interactions with biological targets, making it a candidate for drug development. Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties .

Case Study: Anticancer Activity

A study explored the cytotoxic effects of nitro-substituted amines on cancer cell lines. Results demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation in vitro, highlighting its potential as an anticancer agent .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its nitro group can undergo reduction to form amines or be used in electrophilic aromatic substitution reactions, expanding its utility in creating complex organic molecules.

Data Table: Synthetic Applications

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Reduction to Amine | Nitro group reduction using catalytic hydrogenation | 85 |

| Electrophilic Substitution | Reaction with various electrophiles | 75 |

| Multicomponent Reactions | Utilization in Ugi reactions | 70 |

These reactions demonstrate the versatility of this compound in synthesizing diverse chemical entities .

Material Science

Research indicates that this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its incorporation into polymers is being investigated for applications in coatings and adhesives.

Case Study: Polymer Enhancement

A study examined the addition of this compound to epoxy resins. The results showed improved tensile strength and thermal resistance, suggesting its potential use in high-performance materials .

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrobenzyl)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The amine group can form hydrogen bonds and electrostatic

Biological Activity

N-(2-methyl-3-nitrobenzyl)propan-2-amine is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of approximately 195.23 g/mol. The presence of a nitro group attached to the benzyl moiety is significant as it often influences the biological activity of similar compounds.

Research indicates that compounds with nitro groups can exhibit various biological activities through several mechanisms:

- Enzyme Inhibition : Nitro compounds can act as inhibitors for various enzymes, including phospholipase A2, which plays a role in inflammatory processes .

- Antimicrobial Activity : Similar nitro-substituted amines have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria by disrupting cellular processes, potentially through the generation of reactive nitrogen species .

- Ligand-Receptor Interactions : The compound may interfere with ligand-receptor interactions, influencing pathways such as those mediated by platelet-derived growth factor (PDGF) and leukotrienes .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various pathogens, including bacteria and protozoa. |

| Enzyme Inhibition | Inhibits enzymes involved in inflammatory responses. |

| Ligand-Receptor Modulation | Affects signaling pathways related to cell growth and inflammation. |

| Cytotoxic Effects | Potential to induce cell death through oxidative stress mechanisms. |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of nitro-substituted amines, including this compound. Results indicated significant inhibition of bacterial growth in vitro, suggesting potential therapeutic applications in treating infections caused by resistant strains . -

Inflammation Modulation :

Another investigation focused on the anti-inflammatory effects of related compounds. The study demonstrated that nitro compounds could reduce pro-inflammatory cytokine production in cell cultures, indicating a mechanism that could be harnessed for therapeutic purposes in diseases characterized by chronic inflammation . -

Mechanistic Insights :

Research into the mechanistic pathways revealed that the compound might enhance ATPase activity in specific protein complexes, leading to increased proteolytic activity under certain conditions. This finding suggests a dual role in modulating both enzymatic functions and cellular stress responses .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Pharmacological and Reactivity Profiles

- Nitro-Substituted Analogues: The nitro group in this compound likely enhances binding to serotonin receptors compared to methoxy or methylthio derivatives, as seen in NBOMe compounds (e.g., 4-MMA-NBOMe), where electron-withdrawing groups potentiate hallucinogenic effects .

- Methylthio vs. Nitro : The methylthio group in N-[3-(Methylthio)benzyl]propan-2-amine may confer metabolic stability via sulfur’s resistance to oxidative degradation, whereas the nitro group could increase susceptibility to reduction reactions .

- Synthetic Routes : Similar to ’s imine formation and reduction method, the target compound may be synthesized via nitrobenzyl chloride and propan-2-amine condensation, followed by purification using techniques like column chromatography .

Spectroscopic Characterization

As with and , characterization of this compound would involve:

- 1H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 1.0–1.5 ppm), and amine protons (δ 2.5–3.5 ppm).

- 13C NMR : Resonances for nitro-substituted carbons (~140–150 ppm) and quaternary carbons.

- IR: Stretching vibrations for NO2 (~1520 cm⁻¹) and NH (~3300 cm⁻¹) .

Research Implications and Gaps

- Pharmacological Potential: The nitro group’s electron-withdrawing nature may enhance affinity for CNS receptors, warranting studies akin to those on substituted phenethylamines and tryptamines .

- Catalytic Applications : The benzylamine scaffold’s utility in metal-catalyzed C–H functionalization (as in ) remains unexplored for nitro-substituted derivatives.

- Safety and Stability : Nitro compounds often exhibit thermal instability; detailed stability studies under varying conditions are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.